molecular formula C7H13ClO4S B2756077 (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride CAS No. 2138584-95-7

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B2756077
CAS No.: 2138584-95-7
M. Wt: 228.69
InChI Key: JFPWFZMMEJJFSJ-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S and a molecular weight of 228.69 g/mol . It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a dioxane ring substituted with a methanesulfonyl chloride group.

Preparation Methods

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4-methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dioxane ring structure, which imparts specific properties and reactivity that are different from other sulfonyl chlorides.

Properties

IUPAC Name

(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPWFZMMEJJFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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